molecular formula C11H14N2OS B14230282 N-(ethylcarbamothioyl)-3-methylbenzamide CAS No. 816435-31-1

N-(ethylcarbamothioyl)-3-methylbenzamide

Cat. No.: B14230282
CAS No.: 816435-31-1
M. Wt: 222.31 g/mol
InChI Key: ZLHVDUKFPGJAHP-UHFFFAOYSA-N
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Description

N-(ethylcarbamothioyl)-3-methylbenzamide is a benzamide derivative featuring a thiourea (ethylcarbamothioyl) functional group attached to the 3-methylbenzoyl core. Its molecular formula is C₁₁H₁₃N₃OS, with a molecular weight of 239.3 g/mol.

Properties

CAS No.

816435-31-1

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

N-(ethylcarbamothioyl)-3-methylbenzamide

InChI

InChI=1S/C11H14N2OS/c1-3-12-11(15)13-10(14)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,12,13,14,15)

InChI Key

ZLHVDUKFPGJAHP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC(=O)C1=CC=CC(=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ethylcarbamothioyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoyl chloride with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

3-methylbenzoyl chloride+ethyl isothiocyanatetriethylamineThis compound\text{3-methylbenzoyl chloride} + \text{ethyl isothiocyanate} \xrightarrow{\text{triethylamine}} \text{this compound} 3-methylbenzoyl chloride+ethyl isothiocyanatetriethylamine​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of contamination and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(ethylcarbamothioyl)-3-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(ethylcarbamothioyl)-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(ethylcarbamothioyl)-3-methylbenzamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Functional Group and Structural Analysis

The table below compares key structural and functional attributes of N-(ethylcarbamothioyl)-3-methylbenzamide with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties Applications References
This compound C₁₁H₁₃N₃OS 239.3 Benzamide, Thiourea Solid, hydrogen bonding capacity Research (e.g., medicinal)
DEET (N,N-diethyl-3-methylbenzamide) C₁₂H₁₇NO 191.27 Benzamide, Diethylamide Liquid, rapid skin penetration Topical insect repellent
N-(2-(Diethylcarbamothioyl)ferrocenyl)-3-methylbenzamide (3h) C₂₃H₂₅FeN₃OS 471.4 Ferrocene, Benzamide, Thiourea Solid, chiral centers, redox-active Asymmetric catalysis
7a (Sulfonylthiourea derivative) C₂₁H₂₀N₄O₅S₂ 472.5 Sulfamoyl, Thiazolidinone, Thiourea Bioactive, high polarity Anticancer/anti-hyperglycemic research

Physicochemical Properties

  • Physical State : The thiourea group in this compound likely increases melting point (cf. DEET, a liquid) due to stronger intermolecular hydrogen bonding. Similar thiourea derivatives (e.g., 7a) are solids .
  • Solubility : Thiourea derivatives exhibit mixed solubility; polar aprotic solvents (e.g., DMSO) are typically required, whereas DEET is lipid-soluble .

Stability and Reactivity

  • Thiourea Stability : Prone to hydrolysis under acidic/basic conditions, contrasting with DEET’s stability. The ferrocene moiety in 3h enhances redox stability .
  • Catalytic Utility : Thiourea groups facilitate metal coordination, enabling applications in transition-metal-catalyzed reactions (e.g., C–H activation) .

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